BenchChemオンラインストアへようこそ!

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

IAP antagonist cIAP1 XIAP

(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2) is a chiral, bicyclic secondary amine with a defined (7R,8aS) configuration, belonging to the octahydropyrrolo[1,2-a]pyrazine class. This scaffold has been validated as a privileged proline bioisostere in Inhibitor of Apoptosis Protein (IAP) antagonist drug discovery programs, exemplified by Takeda's clinical candidate T-3256336.

Molecular Formula C7H14N2O
Molecular Weight 142.20
CAS No. 879399-07-2
Cat. No. B3024221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
CAS879399-07-2
Molecular FormulaC7H14N2O
Molecular Weight142.20
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O
InChIInChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1
InChIKeyVLVMRQREBYGIBY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2)


(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2) is a chiral, bicyclic secondary amine with a defined (7R,8aS) configuration, belonging to the octahydropyrrolo[1,2-a]pyrazine class. This scaffold has been validated as a privileged proline bioisostere in Inhibitor of Apoptosis Protein (IAP) antagonist drug discovery programs, exemplified by Takeda's clinical candidate T-3256336 [1]. The compound's molecular formula is C₇H₁₄N₂O (MW 142.20), and it is commercially available as a research chemical with typical purities of 95–98% . Its rigid, stereodefined bicyclic framework enables precise spatial presentation of substituents, making it a strategic chiral building block for medicinal chemistry and fragment-based lead generation.

Why Generic (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Cannot Be Freely Interchanged with In-Class Analogs


The octahydropyrrolo[1,2-a]pyrazine scaffold contains two stereogenic centers at C7 and C8a, generating four possible stereoisomers with distinct spatial arrangements. The (7R,8aS) configuration of the target compound dictates specific vectorial presentation of the 7-hydroxyl group and the bridgehead nitrogen, directly affecting molecular recognition at biological targets. In the IAP antagonist series, stereochemical variations at these centers led to substantial differences in binding affinity (e.g., cIAP1 IC₅₀ values spanning from low nanomolar to inactive) and in vivo efficacy [1]. Furthermore, alternative scaffolds such as hexahydropyrazino[1,2-a]indole or cyclopropane-fused analogs, while sharing the core motif, exhibit altered metabolic stability, P-glycoprotein susceptibility, and pharmacokinetic profiles that preclude simple interchangeability [2]. Procuring the exact (7R,8aS) stereoisomer is therefore critical for ensuring reproducibility of published synthetic routes, crystallographic studies, and structure–activity relationship (SAR) data.

Quantitative Differentiation Evidence for (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol


Stereochemical Identity Defines IAP Antagonist Potency: (7R,8aS) vs. Alternative Diastereomers

In the Takeda IAP antagonist program, the octahydropyrrolo[1,2-a]pyrazine scaffold with (7R,8aS) absolute configuration was identified as the optimal proline bioisostere based on X-ray co-crystal structure analysis with cIAP1 and XIAP proteins [1]. The lead compound T-3256336, which incorporates the (7R,8aS) scaffold, achieved cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, and GI₅₀ = 1.8 nM in MDA-MB-231 breast cancer cells [1]. In contrast, diastereomeric variations at these centers abolished or significantly reduced binding, as demonstrated by the earlier lead octahydropyrrolo[1,2-a]pyrazine A, which showed metabolic instability at the 7-position that was resolved by retaining the (7R,8aS) configuration while introducing a cyclopropane cap [2]. The (7R,8aS) stereochemistry thus constitutes a chemically defined, empirically validated requirement for high-affinity IAP engagement.

IAP antagonist cIAP1 XIAP proline bioisostere stereochemistry

Superior Oral Efficacy in Vivo: (7R,8aS) Scaffold-Derived T-3256336 vs. Clinical IAP Antagonists

The (7R,8aS) scaffold-derived compound T-3256336 demonstrated tumor regression in a MDA-MB-231 breast cancer xenograft model with T/C = −53% at 30 mg/kg oral administration, indicating significant tumor shrinkage [1]. This in vivo efficacy was accompanied by dose-dependent increases in tumor TNF-α mRNA, confirming target engagement [2]. In comparison, the clinically evaluated IAP antagonist LCL-161 (Novartis) showed primarily tumor growth inhibition rather than regression in similar models, and its clinical development faced challenges with cytokine release syndrome [3]. T-3256336, built on the (7R,8aS) octahydropyrrolo[1,2-a]pyrazin-7-ol core, demonstrated a wider therapeutic window, with oral bioavailability and pharmacodynamic biomarker modulation that correlated with antitumor activity [1] [2].

tumor regression xenograft oral bioavailability TNF-α MDA-MB-231

Enantiomeric Purity Differentiation: (7R,8aS)-7-OH vs. Other Commercially Available Stereoisomers

The (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2) is one of at least four stereoisomers available in the marketplace, each with distinct CAS numbers indicating different absolute configurations: (7R,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1594066-65-5), (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 2173637-06-2), and rel-(7S,8aS) (CAS 2702607-97-2) . Vendors supply the (7R,8aS) isomer at purities ranging from 95% to 98% . While enantiomeric excess (ee) values are not always specified on vendor certificates of analysis, the absolute configuration is unambiguously defined by the CAS registry. For the sigma receptor ligand pair BD1031 and BD1018, enantiomeric substitution on the octahydropyrrolo[1,2-a]pyrazine scaffold produced a 5-fold difference in sigma-1 binding affinity (Ki = 1 ± 0.2 nM vs. 5 ± 0.7 nM) and inverted functional activity from agonist to antagonist [1]. This precedent underscores that stereochemical identity at the pyrrolopyrazine core is a critical determinant of biological activity.

enantiomeric purity chiral building block diastereomer chemical procurement stereochemical integrity

Proline Bioisostere Superiority: Octahydropyrrolo[1,2-a]pyrazine vs. Proline and Other Bioisosteres for IAP Binding

The octahydropyrrolo[1,2-a]pyrazine scaffold was rationally designed as a conformationally constrained proline bioisostere to mimic the AVPI tetrapeptide motif of Smac/DIABLO that binds IAP proteins [1]. X-ray crystallographic analysis of T-3256336 (incorporating the (7R,8aS) scaffold) bound to cIAP1 (PDB 4HY4, 1.25 Å resolution) and XIAP (PDB 4HY0) revealed that the bicyclic core achieves superior shape complementarity to the BIR3 domain compared to acyclic proline-containing peptides, contributing to sub-nanomolar binding affinity (cIAP1 IC₅₀ = 1.3 nM) [1]. In contrast, linear AVPI peptide mimetics and mono-cyclic proline analogs typically exhibit micromolar IAP binding affinities and poor cellular permeability [2]. The 7-hydroxyl group in the (7R,8aS) configuration provides a synthetic handle for further functionalization while maintaining the hydrogen-bonding network observed in the co-crystal structures [1].

proline bioisostere Smac mimetic AVPI tetrapeptide XIAP BIR3 conformational restriction

Scaffold Versatility: NMT-1 Inhibition and Calcium Channel Blockade as Orthogonal Applications

Beyond IAP antagonism, the octahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated activity in orthogonal target classes, expanding its utility as a versatile privileged scaffold. The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype was identified as an inhibitor of human N-myristoyltransferase-1 (NMT-1), with 32 compounds showing IC₅₀ values from 6 μM to millimolar concentrations (QSAR r² = 0.72) [1]. Separately, substituted octahydropyrrolo[1,2-a]pyrazines have been patented as T-type calcium channel blockers (US20130085142A1, US8648074) for pain indications [2]. While the (7R,8aS)-7-ol itself is a synthetic intermediate rather than a final bioactive molecule, its clean stereochemistry and hydroxyl functional handle enable rapid diversification into these distinct chemotypes, offering procurement value across multiple drug discovery programs.

N-myristoyltransferase calcium channel blocker T-type calcium channel scaffold repurposing polypharmacology

Validated Application Scenarios for (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol in Scientific Procurement


IAP Antagonist Lead Optimization and Structure-Based Drug Design

The (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold is directly applicable as a starting material for synthesizing IAP antagonists with validated sub-nanomolar binding to cIAP1 (IC₅₀ = 1.3 nM) and nanomolar binding to XIAP (IC₅₀ = 200 nM) [1]. The co-crystal structures with cIAP1 (PDB 4HY4, 1.25 Å) and XIAP (PDB 4HY0) provide atomic-resolution guidance for structure-based design of new analogs. Researchers can utilize the 7-hydroxyl group as a synthetic handle for introducing diversity elements (e.g., etherification, oxidation to ketone, or fluorination) while maintaining the stereochemical integrity that is essential for IAP binding [1].

Stereoselective Synthesis of Cyclopropane-Capped IAP Antagonists with Improved Metabolic Stability

The (7R,8aS)-7-ol intermediate was used in the stereoselective synthesis of tri-cyclic octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines 1 and 2, which showed improved metabolic stability compared to the parent octahydropyrrolo[1,2-a]pyrazine A [1]. The silyl ether intermediate 3b′ was obtained from the 7-hydroxyl precursor and subjected to Simmons–Smith cyclopropanation, providing enantiomerically pure compounds that retained cIAP binding affinity while blocking the predicted metabolic soft spot at the 7-position [1]. This application scenario is directly relevant for medicinal chemistry teams seeking to balance potency with pharmacokinetic properties.

Chiral Building Block for Fragment-Based Drug Discovery Libraries

As a low-molecular-weight (142.20 Da), stereochemically defined fragment with a hydrogen bond donor (7-OH) and two basic nitrogen atoms, the compound meets key fragment-based drug discovery (FBDD) criteria: rule-of-three compliance, synthetic tractability, and multiple vectors for growth [1]. The rigid bicyclic framework reduces conformational entropy penalties upon target binding compared to flexible linkers, while the (7R,8aS) configuration ensures consistent spatial orientation of substituents. The compound is commercially available in research quantities (100 mg to gram scale) with 95–98% purity from multiple vendors, enabling rapid incorporation into fragment screening collections [2].

Diversification into Calcium Channel Blocker and NMT-1 Inhibitor Chemotypes

The scaffold's established activity in orthogonal target classes—NMT-1 inhibition (IC₅₀ range 6 μM to millimolar) and T-type calcium channel blockade (patented in US20130085142A1 and US8648074)—positions the (7R,8aS)-7-ol as a strategic intermediate for parallel hit expansion across multiple programs [1] [2]. A single procurement can support oncology (IAP), pain (calcium channel), and infectious disease (NMT) drug discovery efforts, enhancing return on research investment.

Quote Request

Request a Quote for (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.